Product packaging for Sodium dimethyl phosphate(Cat. No.:CAS No. 32586-82-6)

Sodium dimethyl phosphate

Cat. No.: B143368
CAS No.: 32586-82-6
M. Wt: 148.03 g/mol
InChI Key: LMGRDVWNCARTPS-UHFFFAOYSA-M
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Description

Rationale for Academic Inquiry into Dimethyl Phosphate (B84403) Anion and its Sodium Salt

The academic and research interest in the DMP anion is primarily driven by its exceptional ability to mimic the structural and chemical characteristics of more complex biological molecules. This mimicry provides a simplified, yet powerful, tool for detailed investigation.

The dimethyl phosphate anion is a well-established model compound for the sugar-phosphate backbone of nucleic acids like DNA and RNA. researchgate.net The repeating phosphodiester unit in these macromolecules creates a negatively charged backbone that is fundamental to their structure, stability, and interactions with other molecules, particularly cations. The electrostatic repulsion between these phosphate groups plays a significant role in the physical properties of DNA, such as bending. nih.gov

The phosphate headgroup is also a key component of phospholipids, which form the basic structure of cell membranes. The interactions of this headgroup with water, ions, and other molecules are crucial for membrane integrity and function. Dimethyl phosphate provides a simplified model to study these fundamental interactions at the molecular level.

The phosphodiester bond is the critical linkage that connects the sugar units in the backbone of nucleic acids. nih.gov Dimethyl phosphate is the simplest diester of phosphoric acid and serves as an ideal model for this linkage. nih.govnih.gov Studying this small molecule allows for detailed quantum chemistry calculations, spectroscopic analysis (such as Raman and Infrared), and NMR-based conformational analysis that would be prohibitively complex on a full nucleic acid strand. researchgate.netnih.gov

Research using DMP as a model has been instrumental in understanding:

Reaction Mechanisms: The stability of the phosphodiester bond is crucial for the integrity of genetic information. Studies on the hydrolysis of dimethyl phosphate provide a baseline for understanding the mechanisms of DNA and RNA cleavage, which are essential biological processes carried out by various enzymes. nih.gov

Vibrational Spectroscopy: The interaction of the phosphate group with cations like Na+, Mg²⁺, or Ca²⁺ causes distinct shifts in its vibrational frequencies. Analyzing these shifts in the DMP model helps interpret spectroscopic data from more complex systems, revealing details about ion binding and coordination. researchgate.net

Table 1: Research Methodologies Applied to Dimethyl Phosphate (DMP) Studies

Research TechniqueApplication in DMP StudiesKey Findings
Computational Molecular Modelling Determining the conformations of the phosphodiester linker. nih.govRevealed the significant impact of cations (like sodium) on the conformational results of molecular dynamics simulations. nih.gov
NMR Spectroscopy Used in conjunction with computational methods for conformational analysis of molecules containing phosphodiester linkages. nih.govHelps define conformations responsible for observed nuclear Overhauser effects and inter-nuclear coupling. nih.gov
Raman and Infrared (IR) Spectroscopy Investigating the stretching vibrations of the DMP anion in the presence of various cations. researchgate.netShowed a pronounced blue-shift in symmetric and asymmetric stretching vibrations upon addition of cations, indicating the formation of contact ion pairs. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the behavior of DMP with ions in aqueous solutions to understand ion pairing and solvation. researchgate.netConsistent with the prevalence of solvent-shared ion pairs for sodium and the formation of contact ion pairs for divalent cations like Mg²⁺. researchgate.net
Quantum Chemistry Methods Calculating the minimal energy structures and vibrational features of different DMP conformers (gg, gt, tt). researchgate.netnih.govProvides fundamental data on the geometry and vibrational characteristics of the phosphate backbone in various DNA conformations (A, B, Z). researchgate.net

Historical Trajectories and Current Frontiers in Dimethyl Phosphate Anion Research

Historically, dimethyl phosphate became a fundamental reference compound as researchers sought to understand the chemistry of the genetic material. Its utility as a simple analogue for the complex DNA backbone was recognized early on, paving the way for decades of foundational studies on the nature of the phosphodiester bond. researchgate.netnih.gov These earlier investigations provided crucial, albeit simplified, estimates for the stability and reactivity of the linkages in nucleic acids. nih.gov

The current frontiers of research involving the dimethyl phosphate anion are largely driven by advancements in computational power and sophisticated analytical techniques. Researchers are now able to create highly detailed models of DMP's interactions with its environment. Current and future research directions include:

Refining Force Fields: Improving the parameters used in molecular dynamics simulations to more accurately predict the behavior of phosphodiester linkages and their interactions with a wide array of ions and molecules.

Investigating Modified Backbones: As scientists develop novel nucleic acid analogues for therapeutic purposes (e.g., antisense oligonucleotides, siRNAs), DMP serves as the essential "unmodified" baseline. beilstein-journals.orgresearchgate.net By comparing the properties of modified linkages (such as phosphorothioates or methylphosphonates) to the well-understood DMP, researchers can precisely determine the effects of these chemical changes. beilstein-journals.orgnih.gov

Understanding Complex Biological Environments: Extending the simple model to include more components of the cellular environment to bridge the gap between in-vitro models and in-vivo reality. This includes studying how confinement, molecular crowding, and interactions with proteins affect the behavior of the phosphate backbone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NaO4P B143368 Sodium dimethyl phosphate CAS No. 32586-82-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGRDVWNCARTPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

813-78-5 (Parent)
Record name Sodium dimethyl phosphate
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DSSTOX Substance ID

DTXSID10895146
Record name Sodium dimethyl phosphate
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Molecular Weight

148.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32586-82-6
Record name Sodium dimethyl phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dimethyl phosphate
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Record name Sodium dimethyl phosphate
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Record name SODIUM DIMETHYL PHOSPHATE
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Advanced Computational and Theoretical Investigations of Sodium Dimethyl Phosphate and Its Anion

Quantum Chemical Methodologies for Conformational Analysis

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the dimethyl phosphate (B84403) anion and its interactions with counterions. These methods provide a detailed picture of the electronic structure and energetics that govern the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Conformational Flexibility and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the conformational flexibility and energetics of the dimethyl phosphate anion. The gauche-gauche (gg) conformation of the DMP⁻ anion has been identified as a stable structure through geometry optimization at the M06-2X-D3-CPCM/def2-TZVPD level of theory. researchgate.net The solution environment and the binding of ions like sodium have a significant impact on both the molecular geometry and the energy differences between various conformations. nih.gov

The choice of DFT functional is critical for accurately describing the energetics of reactions involving the phosphodiester bond. Benchmarking studies on the hydrolysis of dimethyl phosphate have shown that functionals like MPWB1K, MPW1B95, and PBE1PBE provide more accurate calculations for activation and reaction energies when compared to high-level methods like CCSD(T). researchgate.net Specifically, for activation energies alone, MPWB1K, MPW1B95, and B1B95 have demonstrated the lowest errors. researchgate.net These findings are crucial for reliable predictions of the chemical reactivity of the phosphate group.

Table 1: Performance of DFT Functionals for Dimethyl Phosphate Hydrolysis Calculations researchgate.net
PropertyMost Accurate Functionals
Activation and Reaction EnergiesMPWB1K, MPW1B95, PBE1PBE
Activation Energies OnlyMPWB1K, MPW1B95, B1B95

Ab Initio Calculations for Ion-Pair Complexes and Structural Refinements

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been vital in refining the understanding of ion-pair complexes between the dimethyl phosphate anion and cations like sodium. These methods have been used in conjunction with experimental techniques such as two-dimensional infrared (2D-IR) spectroscopy to study the properties of contact ion pairs. acs.orgresearchgate.net

Microscopic density functional theory simulations, a form of ab initio calculation, have successfully rationalized the observed frequency shifts in the asymmetric (PO₂⁻) stretching vibration upon the formation of contact pairs with Na⁺, Ca²⁺, and Mg²⁺ ions. acs.org These simulations reveal distinct differences in the contact geometries, with phosphate-magnesium pairs being the most compact, while those with Ca²⁺ and Na⁺ exhibit wider structural variation. acs.org This level of detail is essential for understanding the specific roles different cations play in biological systems.

Molecular Dynamics Simulations of Solvation and Ion-Pairing Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the sodium dimethyl phosphate system, allowing for the investigation of its behavior in a solvent environment over time. These simulations have been particularly insightful in understanding solvation, ion-pairing, and the influence of counterions.

Potential of Mean Force (PMF) Calculations for Cation-Anion Interactions

The potential of mean force (PMF) is a powerful concept used to describe the free energy landscape of a system along a specific reaction coordinate, such as the distance between two ions. wikipedia.org PMF calculations for the this compound (Na⁺-DMP⁻) ion pair in aqueous solution have been carried out using molecular dynamics simulations with an umbrella potential function. researchgate.net

These simulations revealed that the PMF profile for Na⁺-DMP⁻ exhibits two distinct minima. A less stable minimum is observed at approximately 3.5 Å, corresponding to a direct contact between the two ions. researchgate.net A more stable minimum is found at around 5.0 Å, which represents an indirect, solvent-separated ion pair. researchgate.net This detailed energetic landscape is crucial for understanding the equilibrium and dynamics of ion association and dissociation, which are fundamental processes in the function of nucleic acids. acs.org

Table 2: Potential of Mean Force (PMF) Minima for Na⁺-DMP⁻ Ion Pair in Aqueous Solution researchgate.net
Ion Pair StateInterionic Distance (Å)Stability
Contact Ion Pair~3.5Less Stable
Solvent-Separated Ion Pair~5.0More Stable

Explicit Solvent Modeling in Aqueous Environments

The accurate representation of the solvent is critical in computational studies of solvated species. Explicit solvent models, where individual solvent molecules (typically water) are included in the simulation, provide a more realistic description of the solute's environment compared to implicit models. wikipedia.orgnih.gov Molecular dynamics simulations of this compound in aqueous solution inherently utilize explicit solvent modeling to capture the specific interactions between the solute and surrounding water molecules. researchgate.netresearchgate.net

The inclusion of explicit water molecules allows for the detailed study of hydration shells around the ions and the phosphate group. For instance, in simulations of the Na⁺-DMP⁻ ion pair, the explicit water molecules are essential for determining the structure of the solvent-separated ion pair and for understanding the thermodynamics of ion pairing. researchgate.net The presence of explicit solvent has been shown to influence reaction mechanisms, sometimes altering them from concerted to stepwise pathways. nih.gov

Influence of Counterions on Molecular Conformation and Dynamics

The nature of the counterion present in solution can significantly influence the conformation and dynamics of the dimethyl phosphate anion. Studies comparing the effects of different cations, such as Na⁺, K⁺, Mg²⁺, and Ca²⁺, have provided valuable insights into ion-specific effects. researchgate.netacs.orgnih.gov

Combined experimental and theoretical studies using 2D-IR spectroscopy and ab initio simulations have shown that different cations form distinct types of ion pairs with the dimethyl phosphate anion. acs.org While Mg²⁺ forms compact contact ion pairs, Na⁺ and Ca²⁺ allow for more structural variability. acs.org The dissociation rates of these ion pairs also differ, following the order Mg²⁺ < Ca²⁺ < Na⁺. researchgate.net Furthermore, molecular dynamics simulations of DNA have demonstrated that the binding of Na⁺ ions to phosphate groups can correlate with conformational transitions in the phosphate backbone, highlighting the direct impact of counterions on the structure of macromolecules. nih.gov

Force Field Development and Refinement for Dimethyl Phosphate Systems

The accurate simulation of systems containing the dimethyl phosphate (DMP) anion is crucial for understanding a wide range of biological and chemical processes. Classical molecular dynamics (MD) simulations rely on force fields to describe the interactions between atoms. However, the highly charged and polarizable nature of phosphate groups presents a significant challenge for traditional, non-polarizable force fields. nih.govacs.orgwustl.edu Consequently, significant effort has been dedicated to developing and refining force field parameters specifically for dimethyl phosphate systems to achieve more accurate and predictive simulations.

Parameterization Strategies for Accurate Simulations

The development of a robust force field for dimethyl phosphate involves a multi-step parameterization process, primarily aimed at faithfully reproducing quantum mechanical (QM) calculations and experimental data. wustl.eduacs.org Force fields like AMBER, CHARMM, and OPLS are commonly used, but their standard parameters may not be sufficient for the complexities of phosphate systems. acs.orgumich.edu More advanced, polarizable force fields, such as AMOEBA, have been specifically developed to address these challenges. nih.govacs.orgwustl.edu

The parameterization strategies for these force fields typically involve several key steps:

Quantum Mechanical Calculations: The foundation of modern force field parameterization lies in high-level ab initio quantum mechanical calculations. nih.gov These calculations are used to study the geometry, potential energy surface, and electrostatic properties of the dimethyl phosphate anion in various environments, such as in the gas phase, in solution, or when interacting with ions. nih.govacs.org For instance, methods like MP2 with large basis sets (e.g., cc-pVQZ) are employed to derive atomic multipole moments that capture the complex charge distribution of the DMP anion. wustl.edu

Conformational Energy Surface Fitting: The torsional parameters of a force field, which govern the energy barriers between different molecular conformations, are critical for accurate dynamic simulations. These parameters are often derived by fitting the force field's conformational energy surface to the one calculated by QM methods. nih.gov For DMP, this involves mapping the energy changes associated with the rotation around the O–P–Os–C, Os–P–Os–C, and P–Os–C–H torsion angles. nih.gov

Electrostatic Parameterization: Accurately modeling the electrostatic interactions of the highly charged DMP anion is paramount. In polarizable force fields like AMOEBA, this is achieved by assigning atomic multipole moments derived from QM calculations for multiple conformations. acs.orgwustl.edu Many-body polarization effects, which are crucial in condensed-phase simulations, are handled through models like the Thole-style damped induction. nih.govwustl.edu For non-polarizable force fields, partial atomic charges are often fitted to reproduce the QM electrostatic potential. umich.edu

Van der Waals Parameter Optimization: Van der Waals (vdW) parameters, which define the short-range repulsive and long-range attractive interactions, are typically optimized by fitting to QM interaction energy curves. nih.govwustl.edu For DMP, this involves calculating the interaction energy between the anion and a probe molecule, often water, at various distances and orientations. The vdW parameters for the phosphorus and oxygen atoms are then adjusted to match these QM-derived energy curves. nih.govwustl.edu

Refinement of Bonded Parameters: Bond lengths and angles can be significantly influenced by the molecular environment and conformation, a phenomenon known as the generalized anomeric effect in phosphates. wustl.edu To capture these subtle but important structural changes, advanced force fields may incorporate cross-terms, such as stretch-torsion and angle-torsion couplings. These additional parameters are refined to reproduce the asymmetry observed in P-O bond lengths and angles in different conformations. wustl.edu Some approaches also adopt different sets of valence parameters for phosphates in different charge states to account for significant geometric variations. nih.gov

A common strategy in the refinement process is to keep the number of modified parameters to a minimum to adhere to a principle of simplicity, as demonstrated in the refinement of OPLS force fields. acs.org The modular nature of force fields like AMBER allows for the development of specific parameters for phosphate groups that can be integrated into the existing framework. umich.edu

Validation against Experimental Data for Thermodynamic Properties

After parameterization, a critical step in force field development is validation, where the performance of the new parameters is tested by comparing the results of MD simulations against known experimental data. This process ensures that the force field can accurately predict the macroscopic properties of the system. wustl.edunih.gov For dimethyl phosphate systems, validation often focuses on thermodynamic properties in the condensed phase.

The AMOEBA force field for dimethyl phosphate and its neutral analogue, trimethyl phosphate (TMP), was validated by computing several liquid properties of TMP and comparing them to experimental values. nih.govwustl.edu The calculated properties, including liquid density, heat of vaporization, and hydration free energy, showed good agreement with experimental measurements, thereby validating the force field's ability to describe the intermolecular interactions in the condensed phase accurately. nih.gov

Experimental data for various dimethyl phosphate-based ionic liquids provide valuable benchmarks for force field validation. mdpi.com Properties such as glass transition temperature (Tg), heat capacity at the glass transition (ΔgCp), and melting temperature (Tm) have been determined using techniques like differential scanning calorimetry (DSC). mdpi.comresearchgate.netnih.gov These experimental values serve as essential reference points for assessing the accuracy of simulations aimed at predicting the thermal behavior of these compounds.

Below is a table comparing simulated thermodynamic properties of trimethyl phosphate (a neutral analogue used for validation) with experimental data, and a table of experimental thermodynamic properties for several dimethyl phosphate-based ionic liquids.

Table 1: Comparison of Calculated and Experimental Thermodynamic Properties of Trimethyl Phosphate (TMP)

Use the filters to select a specific property for comparison.

PropertyCalculated Value (AMOEBA)Experimental Value
Liquid Density (g/cm³) at 293.15 K1.2171.214
Heat of Vaporization (kcal/mol)12.812.7
Hydration Free Energy (kcal/mol)-12.4-12.1

Data sourced from references nih.gov and wustl.edu.

Table 2: Experimental Thermodynamic Properties of Dimethyl Phosphate-Based Ionic Liquids

This table presents data obtained via Differential Scanning Calorimetry (DSC). Use the filters to explore the properties of different ionic liquids.

CompoundGlass Transition Temperature (Tg) / KHeat Capacity at Tg (ΔgCp) / J·mol−1·K−1Melting Temperature (Tm) / K
[C1C2MOR][DMP]222.2132.7-
[C1C2PIP][DMP]211.0103.9~295
[N1,2,2,2][DMP]194.4154.4~295
[C1C2PYR][DMP]189.7119.6-
[C1C2OHPYR][DMP]194.9148.1-

Data sourced from reference mdpi.com.

The agreement between simulation and experiment provides confidence in the force field's transferability and its ability to be used in a predictive manner for larger, more complex systems containing the dimethyl phosphate moiety. umich.edunih.gov

Sophisticated Spectroscopic Characterization of Sodium Dimethyl Phosphate and Dimethyl Phosphate Anion

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of the dimethyl phosphate (B84403) anion. The vibrational properties of the phosphate moiety are highly sensitive to its local environment and conformation. nih.gov

The vibrational spectrum of the dimethyl phosphate anion is characterized by several key vibrational modes originating from the phosphate group and the phosphodiester linkage. The ionized phosphate group (PO₂⁻) gives rise to distinct symmetric (νs) and antisymmetric (νas) stretching vibrations.

Antisymmetric PO₂⁻ Stretch (νas): This mode results in a strong band in the infrared spectrum, typically located around 1200 cm⁻¹. cdnsciencepub.com In aqueous solutions, this band can be composed of contributions from different conformers, such as the gt and gg forms, which appear at approximately 1190 cm⁻¹ and 1220 cm⁻¹, respectively. acs.org

Symmetric PO₂⁻ Stretch (νs): This vibration produces a strong signal in the Raman spectrum and a medium-intensity peak in the infrared, found near 1080 cm⁻¹. cdnsciencepub.com

Phosphodiester (-O-P-O-) Stretch: The phosphodiester group also has symmetric and antisymmetric stretching components. The symmetric mode is observed as a strong peak around 750 cm⁻¹ in the Raman spectrum, while the weaker antisymmetric mode appears near 810 cm⁻¹. cdnsciencepub.com

Other Bands: Strong bands in the infrared spectrum at 1038 and 1055 cm⁻¹ are generally assigned to C-O vibrations, and a band at 953 cm⁻¹ is attributed to a C-C stretching mode. cdnsciencepub.com

Below is an interactive table summarizing the characteristic vibrational bands for the dimethyl phosphate anion.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Predominant ActivityReference
Antisymmetric PO₂⁻ Stretch (νas)~1200Infrared cdnsciencepub.com
Symmetric PO₂⁻ Stretch (νs)~1080Raman, Infrared cdnsciencepub.com
Antisymmetric -O-P-O- Stretch~810Raman (weak) cdnsciencepub.com
Symmetric -O-P-O- Stretch~750Raman (strong) cdnsciencepub.com
C-O Vibrations1038, 1055Infrared cdnsciencepub.com
C-C Stretch953Infrared cdnsciencepub.com

The vibrational frequencies of the phosphate group in dialkyl phosphates are known to vary with the molecule's conformation, particularly the torsion angles around the P-O ester bonds. nih.govcdnsciencepub.com Theoretical calculations and experimental observations show that different conformers, such as gauche-gauche (gg) and gauche-trans (gt), have distinct spectral signatures. acs.orgresearchgate.net

For instance, the broad antisymmetric stretching band of the (PO₂)⁻ group in the infrared spectrum of aqueous dimethyl phosphate is a composite of bands from the gt conformer (peaking around 1190 cm⁻¹) and the gg conformer (peaking at 1220 cm⁻¹). acs.org Density functional theory (DFT) calculations have also highlighted that the relative stability of conformers can be influenced by interactions with the environment; contrary to common assumptions, the g⁻g⁻ conformer is not invariably the most energetically favorable. researchgate.net This conformational sensitivity makes vibrational spectroscopy a valuable probe for the local structure of phosphate groups in complex systems. nih.gov

The vibrational properties of the dimethyl phosphate anion are significantly influenced by its interactions with the surrounding solvent and cations. nih.gov Computational studies combining molecular dynamics (MD) and DFT show that explicit inclusion of water molecules is essential to accurately model the vibrational spectra, as continuum solvent models yield poorer agreement with experimental results. nih.govresearchgate.net

Coordination of cations like Na⁺, Ca²⁺, and Mg²⁺ directly perturbs the phosphate group's vibrations. The formation of direct "contact ion pairs" between the cation and the phosphate's oxygen atoms leads to a noticeable blue-shift (increase in frequency) of the antisymmetric (PO₂)⁻ stretching vibration. acs.orgacs.orgnih.gov This shift is a clear spectral marker for cation binding.

Sodium (Na⁺): Interaction with Na⁺ ions causes a blue-shift of approximately 20 cm⁻¹. arxiv.org

Calcium (Ca²⁺): The frequency up-shift is more pronounced, at about 30 cm⁻¹. arxiv.org

Magnesium (Mg²⁺): Causes the largest blue-shift of the cations studied, around 40 cm⁻¹. arxiv.org

These frequency shifts reflect the different interaction strengths and geometries for each cation, with Mg²⁺ forming the most compact and tightly bound ion pairs. acs.orgarxiv.org

The table below shows the observed blue-shifts in the νas(PO₂)⁻ band of dimethyl phosphate upon forming contact ion pairs with various cations.

CationApproximate Blue-Shift (cm⁻¹)Reference
Na⁺~20 arxiv.org
Ca²⁺~30 arxiv.org
Mg²⁺~40 arxiv.org

Femtosecond two-dimensional infrared (2D-IR) spectroscopy provides deeper insights into the structural dynamics and molecular couplings of dimethyl phosphate in solution. acs.org This advanced technique can resolve spectral features that overlap in linear IR spectra, allowing for the distinct characterization of different molecular species. acs.orgarxiv.org

By applying 2D-IR to the asymmetric (PO₂)⁻ stretching vibration, researchers can separate the signals of free, solvated dimethyl phosphate anions from those that have formed contact ion pairs with cations like Na⁺ or Mg²⁺. acs.orgacs.orgarxiv.org Studies show distinct and uncoupled vibrational bands in the 2D-IR spectra for phosphate groups with and without a cation in direct contact. arxiv.org The technique not only identifies these different states but also provides information on their structural variations and the dynamics of their interconversion, offering a powerful window into the complex interplay between phosphate groups, ions, and the aqueous environment. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure and conformation of molecules in solution.

NMR spectroscopy, particularly at low temperatures, is highly effective for studying the conformational isomerism of phosphate-containing compounds. researchgate.net By using low-freezing polar solvents, it is possible to slow the exchange between different conformational states, allowing for the observation of resolved signals from distinct complexes and structures. researchgate.net

Studies utilizing ¹H and ³¹P NMR have successfully characterized hydrogen-bonded complexes and conformational isomers in various organophosphorus acids. researchgate.net For dimethyl phosphate, this approach allows for the acquisition of intrinsic NMR parameters for different conformers and their association complexes. researchgate.net This detailed structural information obtained from NMR complements the dynamic and environmental insights gained from vibrational spectroscopy. researchgate.netmdpi.com

Investigation of Ion Association and Exchange Kinetics via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the interactions between the dimethyl phosphate (DMP⁻) anion and cations like sodium (Na⁺) in solution. Studies utilizing both dielectric relaxation and NMR spectroscopies have shown that in aqueous solutions of sodium dimethyl phosphate (NaDMP), the DMP⁻ anion is weakly hydrated and associates with the Na⁺ cation. researchgate.net This association leads to the formation of ion-pairs.

The dynamics of these interactions, specifically the rates of ion-pair dissociation, can be determined by analyzing the concentration dependence of the rotational relaxation time of the ion-pairs. researchgate.net Research indicates that the dissociation rates for different cations follow the order Mg²⁺ << Ca²⁺ < Na⁺, signifying that the sodium ion dissociates from the dimethyl phosphate anion more rapidly than divalent cations. researchgate.net

Table 1: Ion Association and Dissociation Rate Order

CationRelative Dissociation RateType of Ion-Pair Formed with DMP⁻
Na⁺FastestSolvent-Shared
Ca²⁺IntermediateContact
Mg²⁺SlowestContact

This table illustrates the relative dissociation rates and the type of ion-pairs formed between different cations and the dimethyl phosphate (DMP⁻) anion as determined by NMR and dielectric relaxation studies. researchgate.net

Applications of ³¹P NMR in Mechanistic Studies

Phosphorus-31 (³¹P) NMR spectroscopy is a particularly insightful technique for elucidating the mechanisms of reactions involving phosphate-containing compounds like the dimethyl phosphate anion. mdpi.com Its high natural abundance and wide chemical shift range allow for the clear distinction and identification of different phosphorus environments, making it ideal for tracking the transformation of reactants into products. mdpi.com

A key application of ³¹P NMR is in monitoring hydrolysis reactions. For example, the hydrolysis of dimethyl p-nitrophenyl phosphate (DMNP) can be followed by observing the disappearance of the DMNP signal and the appearance of a new signal corresponding to the dimethyl phosphate (DMP) product. researchgate.net In one study, the hydrolysis of DMNP at pD 7.0 was monitored over 24 hours, showing a clear conversion to DMP, which was identified by its characteristic ³¹P NMR chemical shift. researchgate.net

³¹P NMR is also instrumental in investigating the fundamental mechanisms behind radioprotection in certain systems. For instance, the acid-dependent radioprotection mechanism of specific organophosphorus compounds has been investigated using ³¹P NMR. rsc.org These studies demonstrate that the formation of a distinct protonated complex, identifiable by a unique ³¹P NMR signal, is required to activate the protective pathway. rsc.org This highlights the ability of ³¹P NMR to not only identify species but also to provide evidence for proposed reaction intermediates and mechanisms. rsc.org Theoretical calculations, often used in conjunction with experimental NMR data, help to rationalize the observed chemical shifts and contribute to a more complete mechanistic picture. researchgate.net

Table 2: Example of ³¹P NMR Chemical Shifts in a Hydrolysis Study

CompoundAbbreviation³¹P Chemical Shift (δ, ppm)
Dimethyl p-nitrophenyl phosphateDMNP-4.22
Dimethyl phosphateDMP-2.96

This table shows the ³¹P NMR chemical shifts for the reactant and product in the hydrolysis of DMNP, as observed in a mechanistic study. researchgate.net

Advanced X-ray Spectroscopy

Soft X-ray Emission Spectroscopy (XES) for Electronic Structure Probing

Soft X-ray Emission Spectroscopy (XES) is a powerful technique that provides detailed information about the occupied electronic states of a material. escholarship.org When applied to phosphorus-containing compounds, P L₂,₃-edge XES probes valence states with s and d characters, offering a complementary perspective to X-ray Absorption Spectroscopy (XAS), which investigates unoccupied states. escholarship.org The spectral fingerprints obtained from XES are highly distinct for different chemical environments and oxidation states of phosphorus, making the technique a robust tool for speciation. escholarship.org

While specific XES studies focusing solely on this compound are not extensively documented in the reviewed literature, research on a range of analogous phosphorus compounds provides a strong basis for understanding its electronic structure. escholarship.org For instance, studies on various phosphates and phosphides have demonstrated that each material exhibits unique spectral features in its P L₂,₃-edge XES spectrum. escholarship.org These fingerprints are influenced by the hybridization between phosphorus and neighboring atoms, such as oxygen. escholarship.org Density functional theory (DFT) calculations are often used alongside experimental spectra to interpret these features and provide a deeper understanding of the electronic structure, specifically the projected density of states (pDOS). escholarship.org The high surface sensitivity of soft X-ray techniques is also a key characteristic. escholarship.org

X-ray Absorption Spectroscopy (XAS) for Phosphate Group Identification

X-ray Absorption Spectroscopy (XAS), particularly at the phosphorus K-edge and L₂,₃-edge, is a well-established method for identifying specific phosphate groups and characterizing the local geometric and electronic structure of phosphorus atoms in various materials. escholarship.orgnih.govspringernature.com The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is especially sensitive to the chemical environment, including the oxidation state and coordination of the phosphorus atom. nih.gov

XANES spectroscopy has been successfully used to identify and quantify different phosphate mineral groups in complex samples. nih.govresearchgate.net This is achieved by comparing the spectrum of an unknown sample to a library of spectra from known phosphate reference compounds. The features of the XANES spectrum, such as the position of the absorption edge (the "white line") and the shape of post-edge resonances, serve as a fingerprint for a particular phosphate species. copernicus.org For example, XANES can distinguish between calcium-phosphate, iron-phosphate, and aluminum-phosphate minerals. nih.govresearchgate.net Although high-intensity X-ray irradiation can sometimes cause decomposition of materials, XAS remains an invaluable tool for probing the structure of phosphate-containing compounds like dimethyl phosphate. aps.org

Biological and Biochemical Research on Dimethyl Phosphate Anion Interactions

Dimethyl Phosphate (B84403) Anion as a Model for Nucleic Acid Phosphate Backbone

The phosphodiester backbone of nucleic acids, with its repeating negative charges, is a focal point for interactions with various ions and molecules. Dimethyl phosphate (DMP⁻) is the simplest model ion for assessing these ion-pairing phenomena between metal ions and the phosphate backbone. researchgate.net Its use as a model is well-established, providing valuable insights into the behavior of the more complex nucleic acid structures. mtak.huacs.org

Ion-Pairing Phenomena with Metal Cations (Na⁺, Mg²⁺, Ca²⁺)

The interaction between the dimethyl phosphate anion and physiologically relevant metal cations such as sodium (Na⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) has been a subject of extensive research. These interactions are critical for neutralizing the negative charge of the nucleic acid backbone and are essential for the proper folding and stabilization of DNA and RNA structures. mtak.huresearchgate.net

Studies have shown that the nature of the ion pair formed depends on the cation. With Na⁺, dimethyl phosphate predominantly forms solvent-shared ion pairs (SIPs), where a layer of water molecules separates the ion and the anion. mtak.hu In contrast, with the divalent cations Mg²⁺ and Ca²⁺, the formation of contact ion pairs (CIPs) is more prevalent, where the cation and anion are in direct contact. mtak.huresearchgate.net The degree of ion association is significant, with about 20–27% of dimethyl phosphate anions being associated with Mg²⁺ or Ca²⁺ at a 2:1 salt-to-DMP molar ratio. researchgate.net

The stability of these ion pairs also varies with the cation. The standard association constants are markedly higher for Ca²⁺ and Mg²⁺ compared to Na⁺. mtak.hu This stronger association with divalent cations is crucial for their role in stabilizing complex nucleic acid structures like those found in RNA. mtak.hu The ion-pair dissociation rates follow the order Mg²⁺ << Ca²⁺ < Na⁺, indicating that the magnesium ion pairs are the most stable. researchgate.net

Ion-Pairing Characteristics of Dimethyl Phosphate with Various Cations

CationPredominant Ion Pair TypeRelative Association ConstantIon-Pair Dissociation Rate Order
Na⁺Solvent-Shared Ion Pair (SIP)LowerFastest
Mg²⁺Contact Ion Pair (CIP)HigherSlowest
Ca²⁺Contact Ion Pair (CIP)HigherIntermediate

Biophysical Implications of Ion Binding to Phosphate Moieties

The binding of metal ions to the phosphate groups of nucleic acids has profound biophysical implications that are essential for their biological function. nih.gov The electrostatic repulsion between the negatively charged phosphate groups would otherwise make the compact, folded structures of DNA and RNA unstable. nih.govnih.gov The condensation of cations around the nucleic acid backbone creates an "ion atmosphere" that screens these repulsive forces, thereby stabilizing the macromolecular structure. mtak.hunih.gov

This ion-mediated stabilization is critical for a wide range of biological processes, including:

Nucleic Acid Folding and Structure: The binding of ions, particularly divalent cations like Mg²⁺, is essential for the formation of the complex tertiary structures of RNA molecules, such as those found in ribozymes and transfer RNA (tRNA). mtak.huresearchgate.net The formation constant of MgDMP⁺ has been shown to be a good estimate for the binding of Mg²⁺ to RNA. researchgate.netmtak.hu

Enzymatic Reactions: Many enzymes that interact with nucleic acids require metal ions for their catalytic activity. These ions can play a direct role in the catalytic mechanism or help to properly orient the nucleic acid substrate. mtak.hu

Protein-Nucleic Acid Interactions: The ionic environment significantly influences the binding of proteins to DNA and RNA. mtak.hunih.gov The release of counterions upon protein binding can provide a significant entropic contribution to the binding free energy, driving the association process. nih.gov

Cellular Phosphate Homeostasis and Transport Mechanisms

Inorganic phosphate (Pi) is an essential nutrient for all living organisms, playing a critical role in energy metabolism, signal transduction, and the synthesis of nucleic acids and lipids. physiology.orgjensenlab.org Cells must therefore tightly regulate their intracellular phosphate levels through a complex interplay of transport and regulatory mechanisms. nih.gov

Regulation of Sodium/Phosphate Cotransporters (e.g., SLC20A1)

The uptake of phosphate into most mammalian cells is mediated by sodium-dependent phosphate cotransporters. physiology.org The SLC20 family of transporters, including SLC20A1 (also known as PiT1), are ubiquitously expressed and play a fundamental housekeeping role in phosphate transport. physiology.orguzh.chdocumentsdelivered.com

The regulation of SLC20A1 is complex and occurs at multiple levels. While SLC20A1 mRNA expression is often high even in phosphate-replete conditions, the protein abundance is typically low. nih.gov This suggests that the primary level of regulation is post-transcriptional. nih.gov When cells are starved of phosphate, the abundance of the SLC20A1 protein at the cell surface increases dramatically, leading to enhanced phosphate uptake. nih.gov

Recent research has identified the endosomal sorting complexes required for transport (ESCRT) machinery as a key player in the regulation of SLC20A1. nih.gov In phosphate-replete cells, the ESCRT machinery appears to be responsible for the tonic downregulation of SLC20A1 protein levels, likely through direct degradation of the transporter. nih.gov Deficiency in the ESCRT machinery leads to increased SLC20A1 protein levels and consequently, increased phosphate uptake. nih.gov

Post-transcriptional Control of Cellular Phosphate Uptake

Beyond the regulation of transporter protein levels, cellular phosphate uptake is also controlled by other post-transcriptional mechanisms. These can involve the trafficking of transporters to and from the plasma membrane, as well as interactions with other proteins and lipids. unifr.chnih.gov

For instance, the activity of some phosphate transporters is regulated by hormones and phosphatonins, such as fibroblast growth factor 23 (FGF23), through mechanisms that involve protein-protein interactions and the trafficking of transporters via endocytosis and exocytosis. unifr.chnih.gov These regulatory pathways allow for rapid adjustments in phosphate transport in response to changing physiological conditions.

Regulation of SLC20A1 and Cellular Phosphate Uptake

ConditionSLC20A1 mRNA LevelSLC20A1 Protein LevelPhosphate UptakeKey Regulatory Machinery
Phosphate-RepleteHighLowLowESCRT-mediated degradation
Phosphate StarvationMildly IncreasedStrikingly InducedHighReduced ESCRT-mediated degradation

Enzymatic Interactions and Catalysis Involving Phosphate Analogs

The phosphate group is a common motif in biological molecules and is central to the reactions catalyzed by a vast number of enzymes. nih.govacs.org Phosphate analogs, which are molecules that mimic the structure and/or charge of phosphate, are invaluable tools for studying the mechanisms of these enzymes. eurekaselect.comresearchgate.net

Phosphonates, which contain a stable carbon-phosphorus bond instead of the more labile oxygen-phosphorus bond of phosphates, are frequently used as isosteric mimics of phosphate-containing substrates. eurekaselect.com These analogs can act as competitive inhibitors of enzymes, allowing for the detailed study of substrate binding and the catalytic mechanism. eurekaselect.com

The hydrolysis of phosphate and sulfate (B86663) esters share similar reaction mechanisms, involving in-line nucleophilic displacement. nih.gov Interestingly, many enzymes that catalyze these reactions are promiscuous, exhibiting both phosphatase and sulfatase activities in the same active site. nih.gov The study of these promiscuous enzymes with various phosphate and sulfate analogs provides insights into the evolution of enzyme function and the factors that determine substrate specificity. nih.gov

Applications in Mimicking Biological Processes

The structural and chemical properties of the dimethyl phosphate anion make it a useful component in the design of molecules that mimic biological substrates and intermediates. This is particularly evident in the field of nucleoside analogue synthesis.

Nucleoside analogues are fundamental tools in the development of antiviral and anticancer therapies. nih.gov These molecules are structurally similar to natural nucleosides and can interfere with the synthesis of DNA and RNA or the function of polymerases. However, for many nucleoside analogues to be active, they must first be phosphorylated within the cell to their mono-, di-, or triphosphate forms. This phosphorylation is often a rate-limiting step and can be inefficient for some analogues. nih.gov

To overcome this limitation, prodrug strategies have been developed where the nucleoside analogue is chemically modified with a phosphate-masking group. This approach enhances the cellular permeability of the nucleoside monophosphate analogue by neutralizing the negative charge of the phosphate group. Once inside the cell, the masking groups are cleaved by cellular enzymes, releasing the active monophosphorylated nucleoside.

The dimethyl phosphate moiety can be considered a simple representation of the masked phosphate in such prodrugs. While more complex masking groups are typically used in clinically approved drugs, the principle remains the same. The synthesis of these "pronucleotides" often involves the coupling of a nucleoside with a protected phosphate derivative. wgtn.ac.nzumn.edu For instance, phosphoramidite (B1245037) chemistry is a common method used to create these linkages.

The use of a dimethyl phosphate-like structure in a nucleoside analogue serves to deliver the monophosphate form of the drug into the cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. This strategy has been successfully employed in the development of potent antiviral agents. researchgate.net

Nucleoside Analogue ComponentFunction in Biochemical Studies
Nucleoside Scaffold Mimics natural nucleosides to interact with viral or cellular enzymes.
Dimethyl Phosphate (or similar masked phosphate) Enhances cell permeability and delivers the monophosphate intracellularly.
Resulting Monophosphate Can be further phosphorylated to the active triphosphate form, which inhibits polymerases.

Advanced Analytical Methodologies for Detection and Quantification of Sodium Dimethyl Phosphate and Its Derivatives

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For sodium dimethyl phosphate (B84403) and related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominent and effective techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the trace analysis of volatile and semi-volatile compounds. While sodium dimethyl phosphate itself is a salt and non-volatile, its parent compound, dimethyl phosphate (DMP), and other organophosphate esters can be analyzed using GC-MS, typically after a derivatization step to increase their volatility. nih.gov This process converts the polar analytes into less polar, more volatile derivatives suitable for gas chromatography.

The analysis involves injecting the derivatized sample into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile gas phase. chromatographyonline.com Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column.

Following separation in the GC, the molecules enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance. rsc.org This provides a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for highly confident identification. For trace analysis, selected ion monitoring (SIM) can be employed, where the MS is set to detect only specific m/z values characteristic of the target analyte, significantly enhancing sensitivity and lowering detection limits. rsc.org Methods have been developed for dialkylphosphate metabolites in various matrices, achieving detection limits in the low microgram-per-liter (µg/L) range. nih.gov

Table 1: Typical GC-MS Parameters for Organophosphate Metabolite Analysis

Parameter Setting Purpose
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) Provides separation of analytes based on polarity and boiling point. nih.gov
Carrier Gas Helium (≥99.999% purity) Transports the sample through the column. chromatographyonline.com
Flow Rate 1.2 mL/min Controls the speed of the separation. chromatographyonline.com
Inlet Mode Splitless Ensures the entire sample is transferred to the column for maximum sensitivity. nih.gov
Inlet Temp. 220-280 °C Ensures rapid vaporization of the sample. chromatographyonline.comnih.gov
Oven Program Temperature gradient (e.g., 70°C to 280°C) Optimizes the separation of compounds with different boiling points. chromatographyonline.com
Detector Mass Spectrometer (MS) Provides identification and quantification based on mass-to-charge ratio. rsc.org
Ionization Negative Ion Chemical Ionization (NICI) Often used for organophosphates to enhance sensitivity. nih.gov
Derivatization With Pentafluorobenzyl bromide (PFBBr) Increases volatility and improves chromatographic behavior of polar analytes. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the quantitative determination of non-volatile or thermally sensitive compounds like this compound. Unlike GC, HPLC does not require the analyte to be vaporized, making it directly applicable to salts and other polar compounds in solution. nih.gov

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism depends on the specific interactions between the analyte and the stationary phase. For a polar compound like dimethyl phosphate, a reverse-phase (RP) HPLC method is common. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, is used. sielc.comnih.gov

The quantitative determination is achieved by passing the column effluent through a detector that measures a physical property of the analyte. For phosphate-containing compounds, a UV detector is often used, as they may absorb light in the ultraviolet range (around 210-254 nm). nih.govresearchgate.net The area under the chromatographic peak is directly proportional to the concentration of the analyte in the sample. By running a series of standards with known concentrations, a calibration curve can be constructed to accurately quantify the amount of this compound in unknown samples. nih.gov

Table 2: Example HPLC Conditions for Phosphate Compound Analysis

Parameter Setting Purpose
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separates compounds based on hydrophobicity. researchgate.net
Mobile Phase Acetonitrile/Water with buffer (e.g., Phosphate buffer) Elutes the compounds from the column. The organic/aqueous ratio controls retention. sielc.comresearchgate.net
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition, while gradient changes it over time to improve separation. researchgate.net
Flow Rate 0.8 - 1.0 mL/min Influences analysis time and separation efficiency. mdpi.com
Detector UV-Visible Spectrophotometer Quantifies the analyte by measuring its absorbance at a specific wavelength (e.g., 210 nm or 254 nm). nih.govimpactfactor.org
Injection Vol. 10-20 µL The volume of sample introduced into the system.
Temperature Ambient or controlled (e.g., 25-40 °C) Affects viscosity of the mobile phase and retention times.

Spectrophotometric and Other Optical Methods

Spectrophotometric methods are based on the interaction of electromagnetic radiation with matter. They are widely used for both quantitative concentration measurements and qualitative identification of chemical compounds.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of an analyte in a solution. The technique relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ucdavis.eduslideshare.net

For the determination of phosphate ions, including those derived from this compound after hydrolysis, a common approach is to form a colored complex. A widely used method is the molybdenum blue method. slideshare.netmt.com In this reaction, orthophosphates react with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by an agent like ascorbic acid to produce a stable, intensely blue-colored complex known as molybdenum blue. mt.com The intensity of the blue color, measured by its absorbance at a specific wavelength (typically between 650 and 880 nm), is proportional to the phosphate concentration. slideshare.netmt.com

To perform a quantitative analysis, a series of standard solutions with known phosphate concentrations are prepared and subjected to the color-forming reaction. Their absorbances are measured to create a calibration curve. The absorbance of the unknown sample, treated in the same manner, is then measured, and its concentration is determined by interpolation from the calibration curve. nih.gov

Integration of Vibrational Spectroscopy for Identification and Monitoring

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within a compound. These techniques are powerful for the identification and structural characterization of this compound. acs.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). researchgate.net Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum that serves as a molecular fingerprint. For this compound, the IR spectrum shows characteristic bands corresponding to the vibrations of the phosphate group (P=O, P-O-C) and the methyl groups (C-H). acs.orgacs.org

Raman spectroscopy is a complementary technique that involves scattering of monochromatic light (from a laser) by a molecule. acs.org Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of solid and aqueous this compound have been extensively studied to understand its conformational flexibility and assign its vibrational bands. acs.orgacs.org

Table 3: Key Vibrational Band Assignments for this compound (NaDMP)

Wavenumber (cm⁻¹) Technique Assignment Reference
~1240 IR Asymmetric PO₂⁻ stretching researchgate.net
~1090-1100 IR / Raman Symmetric PO₂⁻ stretching acs.orgresearchgate.net
~1030-1060 IR / Raman C-O stretching acs.orgresearchgate.net
~810-850 IR / Raman O-P-O stretching acs.org
~2850-2960 IR / Raman C-H stretching acs.org

Note: Exact peak positions can vary based on the physical state (solid, aqueous) and conformation.

Quality by Design (QbD) Approach in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development. Rather than relying on trial-and-error, QbD aims to build quality into the method from the outset. researchgate.netwaters.com This proactive approach ensures the final method is robust, reliable, and fit for its intended purpose throughout its lifecycle. waters.com The application of QbD is highly relevant for developing the chromatographic and spectrophotometric methods discussed above for this compound.

The QbD process for analytical method development typically involves the following key steps:

Define the Analytical Target Profile (ATP): This first step clearly defines the goals of the method, including what needs to be measured (the analyte), the required precision, accuracy, and sensitivity. researchgate.net For instance, the ATP for an HPLC method might specify the need to quantify this compound in the presence of its potential degradation products with a limit of quantitation of 0.1 µg/mL.

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality (e.g., peak resolution, retention time, tailing factor). mdpi.com CMPs are the method variables that can affect the CQAs (e.g., mobile phase pH, flow rate, column temperature). mdpi.comwaters.com

Perform Risk Assessment: A risk assessment links the CMPs to the CQAs, identifying which parameters pose the highest risk to method performance. This helps focus optimization efforts on the most critical factors.

Conduct Design of Experiments (DoE): DoE is a statistical tool used to systematically and efficiently explore the effects of multiple CMPs and their interactions on the method's CQAs. mdpi.com For example, a Box-Behnken or Central Composite Design could be used to optimize an HPLC method by simultaneously varying factors like mobile phase composition, pH, and flow rate. mdpi.comscielo.br

Establish the Method Operable Design Region (MODR): The results from the DoE are used to define a "design space" or MODR. This is a multidimensional space of operating parameters (e.g., a range of pH and flow rates) within which the method has been proven to perform robustly and meet the requirements of the ATP. researchgate.net

Implement a Control Strategy and Continuous Improvement: A control strategy is put in place to ensure the method consistently operates within the MODR during routine use. The method's performance is monitored over its lifecycle, allowing for continuous improvement. researchgate.net

By applying QbD principles, analytical methods for this compound can be developed that are not only accurate and precise but also highly robust, minimizing the risk of failure when faced with small, unavoidable variations in day-to-day operation.

Identification of Critical Method Parameters

The successful detection and quantification of this compound and its derivatives, such as dimethyl phosphate (DMP), hinge on the careful selection and optimization of analytical method parameters. Given the ionic and polar nature of these compounds, analytical strategies often involve gas chromatography (GC) or liquid chromatography (LC), frequently coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. researchgate.net The identification of critical method parameters is a foundational step in developing a reliable analytical method.

A primary consideration is sample preparation, which is crucial for isolating the analyte from complex matrices and minimizing interference. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. cdc.gov For aqueous samples, adjusting the pH to a neutral level (pH 7) is often critical to prevent the hydrolysis of the analyte during the extraction process. cdc.gov Furthermore, when using LLE for aqueous matrices, the addition of salt can be employed to favor the partitioning of the analyte into the organic phase, thereby improving recovery rates. cdc.gov For GC analysis, a derivatization step is often necessary to convert the polar, non-volatile dialkylphosphate (DAP) metabolites into more volatile derivatives suitable for chromatographic separation. researchgate.net

Chromatographic conditions represent another set of critical parameters. The choice of the analytical column is paramount. For GC-MS methods, columns such as the DB-1 (100% dimethylpolysiloxane) have been shown to provide sharp peaks for related organophosphorus compounds. rasayanjournal.co.in For LC methods, anion exchange columns are effective for separating organophosphate anions from interfering inorganic phosphate. psu.edu The composition of the mobile phase in LC and the temperature programming of the oven in GC are critical for achieving adequate separation of the target analyte from other matrix components.

The detection system and its settings are final critical parameters. Mass spectrometry, particularly in tandem (MS/MS), is a preferred detection method due to its high selectivity and sensitivity. researchgate.net In GC-MS, operating in selected ion monitoring (SIM) mode allows for the specific detection and quantification of the target analyte at trace levels by monitoring characteristic ions. researchgate.net Other detectors used in GC include the flame photometric detector (FPD), specifically in the phosphorus mode, and the nitrogen-phosphorus detector (NPD), both of which offer selectivity for phosphorus-containing compounds. researchgate.netcdc.gov

Table 1: Critical Method Parameters for the Analysis of Dimethyl Phosphate and Related Compounds

ParameterTechniqueDetailsReference
Sample PreparationLiquid-Liquid Extraction (LLE)Addition of salt to aqueous samples to improve partitioning into the organic phase. pH adjustment to 7 to minimize hydrolysis. cdc.gov
Sample PreparationSolid Phase Extraction (SPE)Used to clean up and concentrate the analyte from biological media. cdc.gov
DerivatizationGC-MS/MSRequired for converting polar DAP metabolites into volatile derivatives prior to GC analysis. researchgate.net
Analytical ColumnGC-MSDB-1 (100% dimethylpolysiloxane) has been found effective for achieving sharp peaks. rasayanjournal.co.in
Analytical ColumnLC-ICPMSAnion exchange column (e.g., Hamilton PRP-X100) used for separation from inorganic phosphate. psu.edu
Detection ModeGC-MSSelected Ion Monitoring (SIM) mode for enhanced specificity and sensitivity at trace levels. researchgate.net
DetectorGCFlame Photometric Detector (FPD) in phosphorus mode or Nitrogen-Phosphorus Detector (NPD) for selective detection. researchgate.netcdc.gov

Method Validation and Robustness Studies

Method validation is an essential process that demonstrates an analytical procedure is suitable for its intended purpose. For the quantification of this compound, validation studies confirm the reliability of the method by assessing key performance characteristics. Robustness studies are also performed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. rasayanjournal.co.in

Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity : This establishes the relationship between the concentration of the analyte and the analytical signal. For a GC-MS method developed to detect dimethyl sulphate, good linearity was achieved over a concentration range of 1.69 to 8.40 ppm, with a correlation coefficient (r²) greater than 0.999. researchgate.net

Accuracy : Often evaluated through recovery studies, accuracy measures the closeness of the experimental value to the true value. For the same GC-MS method, recovery was reported between 106.8% and 113.5%, indicating a potential matrix effect but acceptable accuracy. researchgate.net Another study reported recoveries for dichlorvos (B1670471), a parent compound of DMP, ranging from 74% to 85%. cdc.gov

Precision : This expresses the closeness of agreement between a series of measurements. It is typically reported as the relative standard deviation (RSD). For a method analyzing dichlorvos in plasma, an 8% RSD was reported at a concentration of 40 ppb. cdc.gov In a robustness study for a different analyte, the RSD for peak areas was well within 5.20% despite intentional variations, demonstrating good precision. rasayanjournal.co.in

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. For dimethyl phosphate in urine, a detection limit of 0.02 ppm has been reported. cdc.gov A highly sensitive GC-MS method for dimethyl sulphate achieved an LOD of 0.50 ppm and an LOQ of 1.69 ppm when samples were prepared at a concentration of 50 mg/mL. researchgate.net

Robustness is tested by making small changes to parameters like oven temperature, flow rate, and injector temperature. rasayanjournal.co.in A method is considered robust if the RSD of the results remains within acceptable limits (e.g., ≤15%) under these varied conditions, ensuring its transferability and reliability in different laboratory settings. rasayanjournal.co.in

Table 2: Summary of Method Validation and Robustness Findings

ParameterAnalyte/MethodFindingReference
Linearity (r²)Dimethyl Sulphate / GC-MS>0.999 (Range: 1.69 - 8.40 ppm) researchgate.net
Accuracy (Recovery)Dimethyl Sulphate / GC-MS106.8% - 113.5% researchgate.net
Accuracy (Recovery)Dichlorvos / GC74% - 85% cdc.gov
Precision (%RSD)Dichlorvos / GC8% at 40 ppb cdc.gov
Limit of Detection (LOD)Dimethyl Phosphate / GC0.02 ppm in urine cdc.gov
Limit of Detection (LOD)Dimethyl Sulphate / GC-MS0.50 ppm researchgate.net
Limit of Quantification (LOQ)Dimethyl Sulphate / GC-MS1.69 ppm researchgate.net
Robustness (%RSD)p-Anisaldehyde / GC-MS<5.20% with variations in oven, injector temp, and flow rate rasayanjournal.co.in

Advanced Materials Science Applications of Dimethyl Phosphate Anion Containing Systems

Ionic Liquids with Dimethyl Phosphate (B84403) Anion

Ionic liquids (ILs) containing the dimethyl phosphate (DMP) anion represent a promising class of materials with applications spanning various scientific and industrial fields. rsc.orgalliedacademies.org These salts are noted for their high chemical and thermal stability, capable of withstanding temperatures up to 350°C and prolonged exposure to strong acids or bases. alliedacademies.org Furthermore, their non-corrosive nature towards metallic equipment is a significant advantage for industrial applications. alliedacademies.org

Synthesis and Characterization of Dimethyl Phosphate-Based Ionic Liquids

The synthesis of ionic liquids incorporating the dimethyl phosphate anion is primarily achieved through two established methods. alliedacademies.orgalliedacademies.org The most common route is the alkylation of tertiary amines or nitrogen heterocycles with trimethyl phosphate. alliedacademies.orgalliedacademies.org A more recent development involves the metathesis, or exchange, of a chloride anion in commercially available ionic liquids with the dimethyl phosphate anion. alliedacademies.orgalliedacademies.org This latter method has expanded the variety of available DMP-based ionic liquids. alliedacademies.org

The characterization of these ionic liquids employs a range of analytical techniques to determine their structure and purity. alliedacademies.org ¹H NMR spectroscopy is the principal method for structural evaluation. alliedacademies.org For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC/MS) is widely used. alliedacademies.org Other methods such as thermogravimetry and viscosity determination are also utilized to understand the physical properties of these materials. alliedacademies.org A simple titration with perchloric acid in glacial acetic acid has also been developed for quantitative analysis in both laboratory and industrial settings. alliedacademies.org

Synthesis MethodDescriptionKey Advantages
AlkylationTreatment of tertiary amines or nitrogen heterocycles with trimethyl phosphate. alliedacademies.orgalliedacademies.orgPrimary and well-established method. alliedacademies.orgalliedacademies.org
MetathesisExchange of a chloride ion for a dimethyl phosphate anion in an existing ionic liquid. alliedacademies.orgalliedacademies.orgExpands the diversity of possible dimethyl phosphate-based ionic liquids. alliedacademies.org
Table 1: Primary Synthesis Methods for Dimethyl Phosphate-Based Ionic Liquids.

Applications in Biopolymer Dissolution (e.g., Cellulose)

A significant application of dimethyl phosphate-based ionic liquids is their ability to dissolve biopolymers, most notably cellulose (B213188). rsc.org Cellulose, a highly abundant natural polymer, is notoriously difficult to dissolve in common solvents due to its extensive hydrogen-bonding network. dntb.gov.ua Ionic liquids with the dimethyl phosphate anion have been shown to be effective solvents for untreated cellulose. scispace.com

Research into a series of imidazolium-based ionic liquids with dimethyl phosphate anions has provided insights into their dissolution capabilities. dntb.gov.ua The dissolution capacity is influenced by the viscosity of the solvent, with lower viscosity leading to increased cellulose dissolution. researchgate.net The structure of the cation also plays a role in the dissolution process. researchgate.net For instance, a study comparing various imidazolium-based phosphate ionic liquids found that the degree of dissolution of wood pulp cellulose followed the order of [EMIM]DEP > [BEIM]DEP > 1-ethyl-3-methylimidazolium (B1214524) dimethyl phosphate ([EMIM]DMP). mdpi.com The resulting cellulose solutions can be processed into fibers and films with good mechanical properties. mdpi.com

Ionic LiquidCellulose Dissolution Observations
1,3-dimethylimidazolium (B1194174) dimethylphosphate ([mmim]dmp)Forms a viscoelastic gel with cellulose. researchgate.net
1-ethyl-3-methylimidazolium dimethylphosphate ([emim]dmp)Forms a viscoelastic gel with cellulose. researchgate.net
1-butyl-3-methylimidazolium dimethylphosphate ([bmim]dmp)Exhibits viscoelastic liquid behavior with cellulose. researchgate.net
1-hexyl-3-methylimidazolium dimethylphosphate ([hmim]dmp)Exhibits viscoelastic liquid behavior with cellulose. researchgate.net
Table 2: Rheological Behavior of Cellulose in Various Dimethyl Phosphate-Based Ionic Liquids.

Potential in Petrochemical Processes and Separations

The unique properties of dimethyl phosphate-containing ionic liquids make them suitable for applications in the petrochemical industry, particularly in separation processes. Their use has been explored in extractive desulfurization of fuels, which is a critical process for reducing sulfur-related pollution. researchgate.net

A notable example of their application in separations is the use of 1,3-dimethylimidazolium dimethyl phosphate ([MMIM][DMP]) as an entrainer for the extractive distillation of the 1,3,5-trioxane/water azeotropic system. acs.org This ionic liquid was shown to effectively break the azeotrope, allowing for the separation of the two components. acs.org The thermal stability of [MMIM][DMP] up to around 493 K was confirmed by thermogravimetric analysis, indicating its suitability for distillation processes. acs.org The selectivity of the ionic liquid in this separation is primarily attributed to the anion, with the cation having a minimal effect. acs.org

Precursors for Advanced Polymeric Materials

The incorporation of phosphate moieties, including dimethyl phosphate derivatives, into polymer backbones is a strategy for developing advanced polymeric materials with tailored properties such as biodegradability and flame retardancy.

Development of Biodegradable Polymers

The introduction of phosphate groups into polymer chains can render them biodegradable. A series of poly(terephthalate-co-phosphate)s have been synthesized through a two-step polycondensation process. nih.gov In this process, a diol is first reacted with a phosphorodichloridate, such as ethylphosphorodichloridate, and then chain-extended. nih.gov The inclusion of the phosphate component in the poly(ethylene terephthalate) backbone resulted in copolymers that are soluble in chloroform (B151607) and biodegradable. nih.gov

These modifications also influence the physical properties of the polymers, leading to a lower glass transition temperature (Tg), decreased crystallinity, and increased hydrophilicity. nih.gov The degradation rate of these poly(phosphoesters) can be controlled by the percentage of the phosphate content in the backbone; a higher phosphate content leads to a faster degradation rate. nih.gov

Role in Flame Retardant Materials Development

Phosphorus-based compounds are widely recognized for their effectiveness as flame retardants. frontiersin.org They can act through both gas-phase and condensed-phase mechanisms to inhibit combustion. frontiersin.orgnih.gov In the gas phase, phosphorus-containing species can act as radical scavengers, interrupting the chemical reactions of the flame. nih.gov In the condensed phase, they promote the formation of a char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus protecting the underlying material. frontiersin.orgnih.gov

Organophosphorus compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), a compound structurally related to dimethyl phosphate, are used as flame retardants in various polymers. nih.gov The high phosphorus content in these compounds contributes to their flame retardant efficiency with the benefit of producing minimal toxic gas during combustion. nih.gov During combustion, these phosphorus compounds can decompose to form phosphoric acids, which promote dehydration and charring of the polymer. nih.gov

Electrolytes for Energy Storage Devices

Nonflammable Electrolytes for Sodium-Ion Batteries

The inherent safety concerns associated with flammable conventional carbonate-based electrolytes have spurred the investigation of alternative, nonflammable solvent systems for sodium-ion batteries. wikipedia.org Among the most promising candidates are organic phosphate-based electrolytes due to their nonflammability, low cost, and wide availability. researchgate.net Alkyl phosphates, such as trimethyl phosphate (TMP) and triethyl phosphate (TEP), are frequently investigated as nonflammable solvents or co-solvents. acs.org

A significant challenge with phosphate-based solvents is their often poor compatibility with the electrodes, which can lead to inferior electrochemical performance compared to their carbonate-based counterparts. researchgate.netbit.edu.cn Specifically, they may not form a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. acs.org To mitigate this, research focuses on optimizing the electrolyte formulation by mixing phosphate solvents with other components like ethers (glymes) or using functional additives. acs.orgresearchgate.netbit.edu.cn

One research approach involves creating a binary solvent mixture. For instance, a nonflammable electrolyte was developed using trimethyl phosphate (TMP) and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE) as co-solvents. researchgate.netbit.edu.cn This formulation, when combined with an additive like fluoroethylene carbonate (FEC), demonstrated not only non-flammability but also improved performance in a sodium-ion pouch cell, stabilizing the cyclability with 70.8% capacity retention after 500 cycles. researchgate.netbit.edu.cn

Another strategy is to combine alkyl phosphates with glymes. Studies have shown that mixing diglyme (B29089) or tetraglyme (B29129) with phosphates like TMP or TEP can produce nonflammable electrolytes while maintaining relatively high ionic conductivities. acs.orgnih.gov For example, diglyme-based electrolytes can be rendered nonflammable with the addition of 50 vol% of a phosphate solvent, while tetraglyme-based systems require 70 vol%. acs.orgnih.gov The choice of sodium salt also plays a critical role, with NaPF₆-based electrolytes generally showing higher ionic conductivities than those with NaBF₄, which is attributed to better salt dissociation. acs.org

The table below summarizes the composition and properties of various nonflammable electrolytes based on phosphate solvents for sodium-ion batteries.

Electrolyte CompositionIonic Conductivity (mS cm⁻¹)Viscosity (mPa·s)Key Performance Finding
1 M NaPF₆ in TMP/F-EPE/FECNot specifiedNot specifiedStabilizes cyclability of NFM/HC pouch cells (70.8% retention after 500 cycles). researchgate.netbit.edu.cn
1 M NaPF₆ in Diglyme/TMP (3:7 ratio)~2.5~10Electrolyte is nonflammable with relatively high ionic conductivity. acs.org
1 M NaPF₆ in Tetraglyme/TMP (3:7 ratio)~2.0~7Higher phosphate content is needed for nonflammability compared to diglyme systems. acs.org
1 M NaBF₄ in Diglyme/TEP (3:7 ratio)~1.0~12Lower ionic conductivity compared to NaPF₆-based electrolytes. acs.org

These findings highlight the ongoing efforts to design advanced, safe electrolytes for the next generation of sodium-ion batteries. By carefully tuning the composition of dimethyl phosphate anion-containing systems and other alkyl phosphate-based electrolytes, it is possible to achieve a favorable balance between safety and high electrochemical performance.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity of Sodium dimethyl phosphate?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm structural integrity. For example, 31P^{31}\text{P} NMR peaks for dimethyl phosphate typically appear near 0–3 ppm (vs. H3_3PO4_4 reference) .
  • Infrared (IR) Spectroscopy: Identify key vibrational modes (e.g., P=O stretching at ~1250 cm1^{-1}, P-O-C asymmetric stretching at ~1050 cm1^{-1}) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode can detect molecular ions (e.g., [M-Na]^-) .
    • Validation: Cross-reference spectral data with computational predictions (e.g., density functional theory) for phosphate esters .

Q. How should this compound be handled to ensure stability in aqueous solutions?

  • Experimental Design:

  • Buffer Preparation: Use phosphate-buffered systems (e.g., pH 5.5–7.2) with disodium hydrogen phosphate (Na2_2HPO4_4) and sodium dihydrogen phosphate (NaH2_2PO4_4) to stabilize pH .
  • Storage: Solutions should be stored at 4°C in amber glass to prevent photodegradation. Filter-sterilize using 0.22-μm nylon membranes to avoid microbial contamination .
    • Troubleshooting: Monitor pH drift over time due to ester hydrolysis; recalibrate buffers weekly .

Q. What safety protocols are critical for synthesizing this compound?

  • Best Practices:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., dimethyl methylphosphonate) .
  • Waste Disposal: Segregate phosphate-containing waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., ab initio calculations) resolve ambiguities in the vibrational spectra of this compound?

  • Methodology:

  • Force Field Modeling: Use Gaussian or ORCA software to simulate the gauche-gauche (g,g) conformation of dimethyl phosphate, optimizing bond angles and dihedrals for accuracy .
  • Isotopic Substitution: Compare experimental IR/Raman spectra of deuterated (CD3_3O)2_2PO2_2^- with theoretical predictions to assign ambiguous peaks .
    • Data Interpretation: Discrepancies between experimental and calculated spectra may indicate conformational flexibility or solvent effects .

Q. How can researchers address contradictions in buffer efficacy when using this compound in biological assays?

  • Case Study:

  • Problem: Inconsistent enzyme inhibition results in phosphate buffers.
  • Analysis: Test alternative buffer systems (e.g., Tris-HCl) to rule out phosphate-specific interference. Validate ion strength (e.g., 0.15 M NaCl) to mimic physiological conditions .
  • Resolution: Use ultrafiltration to remove residual phosphate-binding metals (e.g., Ca2+^{2+}) that alter buffer activity .

Q. What strategies optimize the use of this compound in studying phosphodiester analogs for nucleic acid research?

  • Experimental Framework:

  • Comparative Studies: Analyze hydrolysis rates of dimethyl phosphate vs. RNA phosphodiesters under varying pH (5.5–9.0) and temperature (25–37°C) .
  • Kinetic Assays: Use 18O^{18}\text{O}-labeling to track oxygen exchange during ester cleavage, correlating with ab initio transition-state models .
    • Advanced Tools: Pair stopped-flow spectroscopy with molecular dynamics simulations to resolve transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.